![molecular formula C19H18N2O3S B2705293 Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate CAS No. 393838-89-6](/img/structure/B2705293.png)
Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a thiazole derivative that has been synthesized for various applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Synthesis and Methodology
The compound’s synthesis involves a highly convenient method. Substituted naphthalene derivatives, which possess both hydroxyl and carbonyl groups, react with propargyl bromide in the presence of K2CO3 base. This reaction yields 2-(ethynyloxy) napthaene-1-carbaldehyde and its derivatives. Notably, this method offers good yield, low cost, and easy availability of starting materials .
Micellar Solution and Reaction Enhancement
The use of micellar solution plays a crucial role in this synthesis. Organic substrates are pushed away from water molecules toward the hydrophobic core of micelle droplets. This arrangement induces efficient collisions between organic substrates, resulting in a reaction rate and yield ten times greater than in the absence of micellar medium. An electron-withdrawing group favors the formation of a stable phenoxide ion, which, in turn, promotes product formation. The product’s identity is confirmed through FT-IR, 1H-NMR, and MASS spectroscopy .
Dendrimeric Structures and Applications
The synthesis and application of new dendrimeric structures have been a focus of research teams. Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can serve as a building block for dendrons and dendrimers. These structures are frequently prepared using the Williamson reaction with 2-hydroxybenzyl alcohol. Additionally, naphthalene derivatives with hydroxyl and carbonyl groups play a vital role as potential precursors for perfused heterocyclic systems. They also serve as unique models for studying “peri effects,” including hydrogen bonds, electrophilic interactions, and ring-chain tautomerism .
Intermediate in Chemical Industries
Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate, specifically its O-hydroxybenzaldehyde form, finds applications as an intermediate in chemical industries. Its versatile reactivity makes it valuable for various synthetic pathways and transformations .
Other Potential Applications
While specific research on this compound is limited, its structural features suggest potential applications in medicinal chemistry, materials science, and catalysis. Further investigations could explore its behavior in biological systems, ligand-receptor interactions, and its role in supramolecular assemblies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and thiazolidine motifs, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate may also interact with various biological targets.
Mode of Action
Based on the structural similarities with other compounds, it can be inferred that the compound may interact with its targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-24-18(23)16-12(2)21(3)19(25-16)20-17(22)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAQRCYJFONLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC3=CC=CC=C32)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate |
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